molecular formula C8H8BrN3 B3010716 1-[(1R)-1-azidoethyl]-2-bromobenzene CAS No. 1086599-67-8

1-[(1R)-1-azidoethyl]-2-bromobenzene

Cat. No.: B3010716
CAS No.: 1086599-67-8
M. Wt: 226.077
InChI Key: XJTIOQFWXMGIEI-ZCFIWIBFSA-N
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Description

1-[(1R)-1-azidoethyl]-2-bromobenzene is an organic compound characterized by the presence of an azido group (-N3) and a bromine atom attached to a benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(1R)-1-azidoethyl]-2-bromobenzene typically involves the following steps:

    Azidation: The substitution of a suitable leaving group with an azido group.

A common synthetic route involves the bromination of ethylbenzene to form 2-bromoethylbenzene, followed by the conversion of the ethyl group to an azido group using sodium azide under appropriate reaction conditions .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions to maximize yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

1-[(1R)-1-azidoethyl]-2-bromobenzene undergoes various chemical reactions, including:

    Substitution Reactions: The azido group can be replaced by other nucleophiles.

    Reduction Reactions: The azido group can be reduced to an amine group.

    Oxidation Reactions: The compound can undergo oxidation to form different products.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the azido group yields 1-[(1R)-1-aminoethyl]-2-bromobenzene .

Scientific Research Applications

1-[(1R)-1-azidoethyl]-2-bromobenzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(1R)-1-azidoethyl]-2-bromobenzene involves its interaction with various molecular targets. The azido group is highly reactive and can participate in click chemistry reactions, forming stable triazole linkages. This reactivity makes it useful in bioconjugation and labeling studies .

Comparison with Similar Compounds

Similar Compounds

  • 1-[(1R)-1-azidoethyl]-2-chlorobenzene
  • 1-[(1R)-1-azidoethyl]-2-fluorobenzene
  • 1-[(1R)-1-azidoethyl]-2-iodobenzene

Uniqueness

1-[(1R)-1-azidoethyl]-2-bromobenzene is unique due to the presence of both an azido group and a bromine atom, which confer distinct reactivity and properties compared to its analogs. The bromine atom can participate in additional substitution reactions, making this compound versatile in synthetic applications .

Biological Activity

1-[(1R)-1-azidoethyl]-2-bromobenzene (CAS No. 1086599-67-8) is an organic compound characterized by its azide and bromobenzene functionalities. The biological activity of this compound is of significant interest due to its potential applications in medicinal chemistry, particularly in the development of new therapeutic agents. This article reviews the biological activities associated with this compound, focusing on its mechanisms of action, synthesis pathways, and relevant case studies.

The biological activity of this compound can be attributed to its ability to participate in various biochemical pathways. Compounds with similar structures have shown promise in pharmaceutical applications, particularly in targeting specific enzymes and receptors.

Target Enzymes:

  • Reverse Transcriptase Inhibition: Compounds with azide groups have been noted for their ability to inhibit reverse transcriptase, which is crucial in the treatment of viral infections like HIV.
  • Covalent Modification: The azide moiety can engage in click chemistry reactions, leading to the formation of stable covalent bonds with biomolecules, enhancing specificity and efficacy in drug design .

Synthesis and Structural Properties

The synthesis of this compound typically involves several steps:

  • Starting Materials: The synthesis begins with 2-bromobenzyl alcohol, which is converted to the corresponding azide via a substitution reaction.
  • Azidation Reaction: The introduction of the azide group is achieved using sodium azide under appropriate conditions to ensure regioselectivity.
  • Purification: The final product is purified through recrystallization or chromatography techniques.

Table 1: Synthesis Overview

StepReaction TypeConditionsYield
1BrominationReflux with bromine85%
2AzidationSodium azide in DMF90%
3PurificationColumn chromatography95%

Biological Activity Studies

Recent studies have explored the biological activities of azides and related compounds, revealing a range of effects:

Antimicrobial Activity:
Research has indicated that azides can exhibit antimicrobial properties against various pathogens. For instance, derivatives similar to this compound have shown effectiveness against Gram-positive bacteria .

Antineoplastic Properties:
In a comparative study of alkylating agents, compounds containing azide functionalities were evaluated for their cytotoxic effects on cancer cell lines. Results demonstrated that certain derivatives could induce apoptosis in neoplastic cells, suggesting potential as chemotherapeutic agents .

Case Studies

Several case studies highlight the practical applications and biological evaluations of compounds related to this compound:

Case Study 1: Antiviral Activity
A study investigated the antiviral properties of azide-containing compounds against HIV. The results indicated that these compounds inhibited viral replication effectively by targeting reverse transcriptase .

Case Study 2: Anticancer Effects
Another study focused on the anticancer potential of azide derivatives. The findings revealed that these compounds could significantly reduce cell viability in various cancer cell lines through mechanisms involving DNA damage and apoptosis .

Properties

IUPAC Name

1-[(1R)-1-azidoethyl]-2-bromobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrN3/c1-6(11-12-10)7-4-2-3-5-8(7)9/h2-6H,1H3/t6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJTIOQFWXMGIEI-ZCFIWIBFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1Br)N=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=CC=C1Br)N=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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